Lysofungin
Description
Academic Context and Research Significance of Lysofungin as a Bioactive Compound
This compound emerged from research in the 1970s, a period that saw the initial discovery of echinocandins, a novel class of antifungal compounds. nih.govwikipedia.org These lipopeptides were of immediate interest due to their unique mechanism of action: the inhibition of (1,3)-β-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. nih.govscispace.compatsnap.com This mode of action was highly significant as it targeted a structure absent in mammalian cells, suggesting a potential for selective toxicity against fungal pathogens. patsnap.com
The primary research significance of this compound lies in its potent in vitro activity against a range of Candida species, which are common causes of opportunistic fungal infections. nih.govnih.gov Studies consistently demonstrated its efficacy, particularly against Candida albicans and Candida tropicalis. nih.govnih.gov Its activity was often compared to the then-standard antifungal, amphotericin B, showing comparable or, in some cases, more effective growth inhibition of certain Candida species. nih.gov The compound's ability to inhibit (1-3)-beta-D-glucan synthase activity directly linked its antifungal effect to this specific biochemical pathway, solidifying the therapeutic potential of targeting fungal cell wall synthesis. nih.govnih.gov Research also highlighted that the lipophilic side chain of the molecule was essential for this inhibitory action. nih.gov
Overview of Scholarly Research Trajectories on this compound
The scholarly research trajectory of this compound began with its synthesis as an analogue of echinocandin B, aiming to reduce the hemolytic activity associated with the parent compound. nih.gov This effort was successful, leading to a compound with retained antifungal properties and reduced toxicity in this regard. nih.gov
The 1980s saw this compound become the first echinocandin to advance into clinical trials, a significant step for this new class of antifungals. wikipedia.org Research during this period focused heavily on its in vitro susceptibility profile against various yeasts and its efficacy in animal models. nih.govnih.gov For instance, studies in neutropenic mice with systemic Candida albicans infection were conducted to evaluate its in vivo potential, comparing its performance against established agents like amphotericin B and fluconazole. nih.gov
Despite promising preclinical and early clinical findings, the development of this compound was halted during Phase II clinical trials. nih.govmdpi.com It is crucial to note that this withdrawal was not due to the inherent toxicity of the this compound molecule itself, but rather to issues related to the toxicity of the co-solvent required for its intravenous administration. nih.gov The challenges with its formulation underscored a critical aspect of drug development beyond the bioactivity of the compound itself.
Though its journey to becoming a marketed drug was cut short, the research on this compound was not a dead end. It provided invaluable proof-of-concept for the clinical potential of echinocandins and paved the way for the development of subsequent, successful drugs in this class, such as caspofungin, micafungin, and anidulafungin. nih.govwikipedia.org The scientific knowledge gained from the study of this compound laid a critical foundation for a new generation of antifungal treatments.
Detailed Research Findings
In Vitro Susceptibility of Candida Species to this compound (Cilofungin)
The following table summarizes the minimal inhibitory concentration (MIC) data for this compound against various Candida species as reported in several studies. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Number of Strains Tested | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Study Reference |
| Candida albicans | 50 | 0.039 - 5.0 | 0.47 | nih.gov |
| Candida tropicalis | Not Specified | 0.039 - 5.0 (one strain at 40.0) | Not Reported | nih.gov |
| Torulopsis glabrata | Not Specified | 5.0 - 40.0 | Not Reported | nih.gov |
| Candida parapsilosis | Not Specified | 5.0 - 40.0 | Not Reported | nih.gov |
| Candida krusei | Not Specified | 5.0 - 40.0 | Not Reported | nih.gov |
| Candida albicans | 100 (pooled) | MIC90: 3.2 | Not Reported | nih.gov |
| Candida tropicalis | 100 (pooled) | MIC90: 3.2 | Not Reported | nih.gov |
| Candida glabrata | 100 (pooled) | MIC90: 3.2 | Not Reported | nih.gov |
Note: MIC values can vary based on the testing methodology and specific strains evaluated.
Comparative Efficacy in Animal Models
A study comparing the efficacy of this compound (Cilofungin) with other antifungals in treating systemic Candida albicans infection in neutropenic mice yielded the following survival rates.
| Treatment Agent | 31-Day Survival Rate (%) |
| This compound (Cilofungin) | 14.6 |
| Amphotericin B | 37.6 |
| Fluconazole | 50.5 |
Data from a study by Bannatyne et al., as cited in nih.gov.
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Structure
2D Structure
Properties
IUPAC Name |
[(2S)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49O12P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)37-18-20(28)19-38-40(35,36)39-27-25(33)23(31)22(30)24(32)26(27)34/h6-7,9-10,20,22-28,30-34H,2-5,8,11-19H2,1H3,(H,35,36)/b7-6-,10-9-/t20-,22?,23-,24+,25+,26+,27?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHCQBPGXQFTRA-ZOEHVZSMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Lysofungin
Enzymatic Pathways in LPC Biosynthesis within Fungal Systems
The biosynthesis of lysophosphatidylcholine (B164491) (LPC) in fungi is a multi-step process primarily involving the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. This conversion is catalyzed by a class of enzymes known as phospholipases. nih.gov
The key enzymatic pathways contributing to LPC formation are:
Phospholipase A2 (PLA2) Pathway: This is a major route for LPC generation. PLA2 enzymes specifically hydrolyze the ester bond at the sn-2 position of the glycerol (B35011) backbone of PC, releasing a fatty acid and yielding 1-lysophosphatidylcholine. nih.gov
Phospholipase A1 (PLA1) Pathway: Similarly, PLA1 enzymes can act on PC, but they cleave the ester bond at the sn-1 position, resulting in the formation of 2-lysophosphatidylcholine. nih.gov
Phospholipase B (PLB) Pathway: Some fungi possess phospholipase B enzymes which can exhibit both PLA1 and PLA2 activity, and can therefore hydrolyze both fatty acyl chains from PC. These enzymes can also have lysophospholipase activity, further breaking down LPC. nih.gov Pathogenic fungi such as Aspergillus fumigatus and Candida albicans are known to secrete phospholipase B. nih.gov
In addition to the degradation of existing PC, LPC can also be an intermediate in the de novo synthesis of PC through the acylation of glycerophosphocholine. However, the hydrolytic pathways are considered the primary source of LPC in fungal cells. The table below summarizes the key enzymes involved in LPC biosynthesis.
| Enzyme Family | EC Number | Action on Phosphatidylcholine (PC) | Product |
| Phospholipase A1 (PLA1) | EC 3.1.1.32 | Hydrolyzes the acyl group at the sn-1 position. | 2-Lysophosphatidylcholine |
| Phospholipase A2 (PLA2) | EC 3.1.1.4 | Hydrolyzes the acyl group at the sn-2 position. | 1-Lysophosphatidylcholine |
| Phospholipase B (PLB) | EC 3.1.1.5 | Hydrolyzes acyl groups at both sn-1 and sn-2 positions. | Glycerophosphocholine |
This table presents a simplified overview of the primary enzymatic reactions leading to the formation of lysophosphatidylcholine.
Precursor Incorporation and Metabolic Flux Studies in LPC Production
Understanding the flow of precursor molecules into the biosynthesis of LPC and other phospholipids (B1166683) is crucial for a complete picture of its metabolic context. Precursor incorporation studies often utilize isotopically labeled compounds to trace their metabolic fate within the cell.
Key precursors for the backbone of phospholipids, including LPC, are derived from central carbon metabolism:
Glycerol-3-phosphate: This is a primary precursor for the glycerol backbone of phospholipids and is generated during glycolysis.
Fatty Acyl-CoAs: These are the building blocks for the fatty acid chains of phospholipids and are synthesized from acetyl-CoA.
Choline: This headgroup can be acquired from the environment or synthesized de novo in some fungi.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.com In the context of fungal lipid metabolism, 13C-MFA can be employed to elucidate the distribution of carbon from a labeled substrate, such as glucose, through various metabolic pathways, including those leading to the synthesis of phospholipid precursors. researchgate.net
For instance, studies in the oleaginous fungus Mucor circinelloides have used 13C-glucose labeling to demonstrate that strains with high lipid accumulation exhibit increased flux through the pentose (B10789219) phosphate (B84403) pathway and higher activity of malic enzyme, which provides the necessary NADPH for fatty acid synthesis. researchgate.net While specific MFA studies on Lysofungin production are not available, the principles of this technique are broadly applicable to understanding the metabolic dynamics of any secondary metabolite.
Genetic Determinants and Regulation of LPC Biosynthesis
In the model yeast Saccharomyces cerevisiae, the expression of many structural genes for phospholipid biosynthesis is regulated by the transcription factors Ino2p and Ino4p, which bind to a specific DNA sequence (the UASINO element) in the promoter region of these genes. researchgate.net The activity of these transcription factors is, in turn, modulated by the availability of inositol (B14025) and choline.
In pathogenic fungi like Aspergillus fumigatus, the regulation of phospholipid metabolism is also critical for growth and virulence. For example, the choC gene, which encodes a phospholipid methyltransferase involved in PC synthesis, has been shown to be vital for proper vegetative growth, development, and cell wall integrity. nih.gov Deletion of choC leads to widespread changes in the expression of genes related to glycerophospholipid metabolism and other signaling pathways. nih.gov
Furthermore, global regulators of secondary metabolism in Aspergillus species, such as the velvet family proteins and LaeA, can influence the production of a wide range of secondary metabolites, and it is plausible that they could also impact the biosynthesis of lysophospholipids under certain conditions. nih.gov The table below lists some of the key genetic regulators and their roles in fungal phospholipid metabolism.
| Gene/Protein | Organism | Function |
| Ino2p/Ino4p | Saccharomyces cerevisiae | Transcription factors that activate genes involved in phospholipid biosynthesis. researchgate.net |
| choC | Aspergillus fumigatus | Encodes a phospholipid methyltransferase crucial for PC synthesis. nih.gov |
| Velvet complex (VeA, VelB, LaeA) | Aspergillus species | Global regulators of secondary metabolism and development. nih.gov |
This table highlights key regulatory elements in fungal phospholipid metabolism, which provides a framework for understanding the potential regulation of this compound biosynthesis.
Comparative Analysis of Lysophospholipid Biosynthesis Pathways in Microorganisms
The biosynthesis of lysophospholipids is a conserved process in many microorganisms, but there are also notable differences, particularly between prokaryotes and eukaryotes.
In Bacteria: Gram-negative bacteria like Escherichia coli also possess phospholipases that can generate lysophospholipids from membrane phospholipids. These lysophospholipids are intermediates in phospholipid turnover and can also be generated through the action of bacterial phospholipases during interspecies competition.
In Fungi: As detailed in the sections above, fungi utilize a sophisticated network of phospholipases to generate lysophospholipids. The regulation of these pathways is intricately linked to developmental processes and, in pathogenic species, to virulence. nih.gov The presence of specific pathways, such as the methylation pathway for PC synthesis in fungi, which is less prominent in higher eukaryotes, presents potential targets for antifungal drug development. nih.gov
Comparison: A key difference lies in the complexity of regulation and the downstream roles of lysophospholipids. In fungi, these molecules are not only metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes. While bacteria also utilize lysophospholipids, the intricate regulatory networks seen in fungi, involving global regulators of secondary metabolism, appear to be more elaborate.
This comparative analysis underscores the fundamental nature of lysophospholipid metabolism while highlighting the unique adaptations and regulatory mechanisms that have evolved in different microbial lineages.
Chemical Synthesis and Structural Modifications of Lysofungin
Chemicoenzymatic Synthetic Approaches to Lysofungin
Regioselective Acylation Strategies in Lysophosphatidylinositol Synthesis
Regioselective acylation is a critical step in the synthesis of lysophosphatidylinositol (LPI), a core component of this compound. This strategy involves the selective introduction of an acyl chain at a specific hydroxyl group on the glycerol (B35011) backbone of inositol (B14025) phospholipids (B1166683). Achieving regioselectivity is essential to control the final structure of the lysophospholipid. acs.orgmdpi.combham.ac.uk
Application of Organotin Chemistry in Glycerophospholipid Derivatization for this compound Synthesis
Organotin chemistry has been explored for the regioselective derivatization of glycerophospholipids, which are structurally related to this compound precursors. researchgate.netsigmaaldrich.comwikipedia.orglupinepublishers.com Specifically, tin-mediated acylation has been shown to enable the selective introduction of acyl groups at the sn-1 position of glycerophosphorylcholine, a process relevant to the synthesis of 1-acyl lysophospholipids. researchgate.net This method typically involves the formation of an activated tin ketal intermediate, followed by acylation with a fatty acid chloride. researchgate.net While effective for regioselectivity, the presence of residual metal in the final product can be a concern for biological applications. researchgate.net
Total Chemical Synthesis of this compound Analogues
Total chemical synthesis involves constructing the target molecule from simpler, readily available starting materials through a series of controlled chemical reactions. This approach allows for the creation of this compound analogues with specific structural variations, which is crucial for structure-activity relationship (SAR) studies. wikipedia.orgucdavis.edursc.org While the total synthesis of natural products can be complex due to intricate molecular structures, it provides a pathway to access compounds that may be difficult to obtain through isolation or semi-synthesis. wikipedia.orgucdavis.edu
Semi-Synthetic Strategies for this compound Derivatives
Semi-synthetic strategies utilize naturally occurring compounds as starting materials and modify them through chemical reactions to produce derivatives. nih.govebi.ac.uknih.govwipo.intmdpi.com This approach can be more efficient than total synthesis for complex molecules like this compound, leveraging the biosynthetic machinery of organisms to provide advanced intermediates. By starting with a naturally isolated lysophosphatidylinositol or a closely related phospholipid, chemists can introduce specific modifications to alter the compound's properties. nih.govebi.ac.uk
Targeted Structural Modifications for Structure-Activity Relationship (SAR) Elucidation
Targeted structural modifications are systematically performed on a molecule to understand how changes in its chemical structure affect its biological activity. For this compound, this involves altering specific parts of the molecule, such as the fatty acyl chain or the glycerol backbone, and then evaluating the biological effects of these modified analogues. This process is fundamental to drug discovery and development, helping to identify key structural features responsible for activity and potentially leading to compounds with improved properties.
Derivatization at the Sn-1 and Sn-2 Positions of the Glycerol Backbone
The glycerol backbone of phospholipids, including this compound, contains three stereochemically designated positions: sn-1, sn-2, and sn-3. phospholipid-research-center.commed-life.ca this compound is characterized by a fatty acyl chain at the sn-1 position and a hydroxyl group at the sn-2 position, with the phosphatidylinositol headgroup at the sn-3 position. researchgate.net Targeted derivatization at the sn-1 and sn-2 positions involves modifying or replacing the groups attached to these carbons. nih.govaocs.orgnih.gov
Fatty Acyl Chain Modifications
Modifications to the fatty acyl chain of lysophospholipids can significantly impact their properties. The fatty acyl chain's length and degree of saturation influence the lipid's physical behavior, including its packing in membranes and interactions with other molecules frontiersin.org. Research on phospholipid modifications, in general, highlights that the fatty acyl chain is a primary site for alterations, including oxidation and nitration in unsaturated chains frontiersin.org.
While specific detailed research findings on fatty acyl chain modifications solely of this compound were not extensively detailed in the search results, the broader context of phospholipid research provides insights into the types of modifications possible. For instance, enzymatic methods can be employed to incorporate specific fatty acids into phospholipids researchgate.netdss.go.thresearchgate.net. Studies on other lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), demonstrate that modifying the fatty acyl chain can affect biological processes, such as membrane enrichment with specific fatty acids like arachidonate, which in turn can regulate processes like triglyceride transport elifesciences.org.
Head Group Alterations
The head group of a phospholipid, such as the phosphocholine (B91661) group in this compound, is another key site for structural modification. Altering the head group can change the lipid's charge, size, and interactions with its environment, thereby affecting its solubility, membrane association, and biological recognition researchgate.net.
Research on phospholipid modification in general shows that enzymes like phospholipase D (PLD) can catalyze transphosphatidylation reactions, allowing for the exchange of the head group with other alcohols, leading to the synthesis of modified phospholipids researchgate.net. While direct examples of head group alterations specifically on this compound were not found, the principles established for other phospholipids are relevant. For example, modifications to the phosphocholine head group or its replacement with other moieties (e.g., phosphoethanolamine, phosphoserine, phosphoinositol) are common strategies in phospholipid research to create analogs with altered properties researchgate.netresearchgate.net.
Detailed research findings on specific head group alterations of this compound were not provided in the search results. However, the synthesis of lysophosphatidylcholine analogs using different chiral templates, such as serine, illustrates the potential for modifying the head group structure acs.org.
Structural Elucidation Methodologies for Lysofungin
Nuclear Magnetic Resonance (NMR) Spectroscopy in Lysofungin Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). It provides detailed information about the connectivity of atoms, the types of functional groups present, and often the stereochemistry of a molecule.
In the context of lysophospholipids, which are structurally related to this compound, NMR spectroscopy is routinely used to confirm their physical and spectral data. guidetopharmacology.org General applications of NMR in structural elucidation involve the use of various one-dimensional (1D) and two-dimensional (2D) experiments. sigmaaldrich.com, invivochem.cn, lipidmaps.org, nih.gov, uni.lu, zhanggroup.org 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information about the different types of protons and carbons in the molecule and their chemical environments. lipidmaps.org 2D NMR techniques, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), offer more detailed insights into through-bond and through-space correlations between nuclei. sigmaaldrich.com, invivochem.cn These correlations are essential for piecing together the molecular framework and confirming the assignment of signals obtained from 1D spectra. While specific NMR spectral data for this compound were not detailed in the provided sources, the general application of these methods to lysophospholipids guidetopharmacology.org indicates their importance in confirming the structure of this class of compounds.
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern can be interpreted to deduce structural features of the molecule. glycosmos.org, citeab.com, metabolomicsworkbench.org, nih.gov MS is a crucial tool in the characterization and identification of organic compounds. citeab.com, metabolomicsworkbench.org
For complex and relatively nonvolatile molecules like lipids and lysophospholipids, specialized ionization techniques are often employed to generate ions suitable for analysis. The molecular ion peak in a mass spectrum provides the molecular weight, which can be used to determine the molecular formula, especially with high-resolution mass spectrometry. citeab.com, metabolomicsworkbench.org Fragmentation of the molecular ion, either in the ionization source or through subsequent dissociation (as in tandem MS), yields fragment ions whose masses correspond to specific parts of the molecule. citeab.com, nih.gov Analyzing these fragmentation pathways helps in assembling the structural puzzle. citeab.com
Fast Atom Bombardment (FAB) Tandem Mass Spectrometry
Fast Atom Bombardment (FAB) is a soft ionization technique particularly useful for analyzing polar and nonvolatile compounds, including lipids. In FAB-MS, a beam of high-energy atoms bombards the sample, which is typically dissolved in a liquid matrix, causing ionization and desorption of the analyte molecules. nih.gov
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the selection of a precursor ion (e.g., the molecular ion or a fragment ion) and its subsequent fragmentation to generate product ions. metabolomicsworkbench.org, nih.gov, Analyzing the product ions provides detailed structural information about the selected precursor ion. nih.gov Positive-ion FAB tandem mass spectrometry has been specifically mentioned in the context of determining sphingolipid structures and is applicable to nonvolatile lipids such as glycerophospholipids and sphingolipids. Its application has been noted in relation to the chemicoenzymatic synthesis of this compound (I). guidetopharmacology.org This suggests that FAB-MS/MS played a role in confirming the structure of this compound or intermediates in its synthesis by providing molecular weight information and characteristic fragmentation patterns.
Advanced Spectroscopic Methods for Lysophospholipid Structural Analysis
Beyond traditional 1D and 2D NMR and basic MS, advanced spectroscopic methods, often coupled with separation techniques, are employed for the detailed structural analysis of complex lipids like lysophospholipids. Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are prominent examples.,,
These hyphenated techniques combine the separation power of chromatography (LC or UPLC) to resolve complex mixtures of lipids with the analytical capabilities of mass spectrometry.,,, LC-MS allows for the determination of the molecular weight of individual components in a mixture, while LC-MS/MS provides fragmentation data for structural confirmation and identification.,, These methods are particularly valuable for analyzing biological samples containing a wide variety of lysophospholipid species with differing fatty acyl chains. Studies on lysophospholipid analogs, such as lyso-Gb3 and its related biomarkers, utilize UPLC-MS/MS for sensitive and specific detection and quantification, relying on the characteristic fragmentation patterns obtained through tandem MS for identification.,, Although these studies focus on lyso-Gb3, the methodologies employed are representative of advanced spectroscopic (MS-based) approaches used for the structural analysis and characterization of various lysophospholipids, including those structurally similar to this compound. Other advanced spectroscopic techniques exist, such as various forms of infrared (IR) spectroscopy, uni.lu, but the provided information specifically highlights advanced MS techniques in the context of lysophospholipid analysis.
Molecular Mechanisms of Action of Lysofungin
Molecular Targets and Receptor-Ligand Interactions in Lysophospholipid Signaling
Lysophospholipids (LPs), such as lysophosphatidic acid and sphingosine (B13886) 1-phosphate, are bioactive lipid mediators derived from membranes that influence fundamental cellular functions like proliferation, differentiation, survival, migration, and adhesion in various biological processes nih.gov. These functions are often mediated through interactions with specific G protein-coupled receptors (GPCRs) nih.gov. While the provided search results discuss lysophospholipid signaling and fungal GPCRs in general nih.govfrontiersin.org, specific information detailing Lysofungin's direct interaction with lysophospholipid signaling pathways or fungal LP receptors is not explicitly available in the search snippets. Fungal GPCRs are known to sense extracellular factors, including ligands and environmental cues, triggering downstream signaling cascades like the cAMP-activated Protein Kinase A (PKA) pathway, mitogen-activated protein kinase (MAPK) cascades, and the phospholipase C (PLC) pathway, influencing cellular growth, reproduction, metabolism, virulence, and stress responses frontiersin.org.
Membrane-Mediated Disruptive Mechanisms in Fungal Cells
The fungal cell membrane, primarily composed of a lipid bilayer and proteins, is a crucial target for many antifungal agents due to its essential role in maintaining cellular integrity and function, and its structural differences from mammalian cell membranes mdpi.comdrfungus.org. Antifungals can disrupt fungal cell membranes, leading to cell death cdc.gov. Polyene antifungals, for instance, bind to ergosterol (B1671047) in the fungal cell membrane, causing depolarization and pore formation, increasing permeability and leading to cell death drfungus.orgnih.gov. While the search results highlight membrane disruption as a mechanism for some antifungals and antimicrobial peptides drfungus.orgnih.govfrontiersin.org, specific details on how this compound mediates membrane disruption in fungal cells are not provided. General mechanisms of membrane disruption by antimicrobial peptides involve interaction with the electronegative bacterial cell surface, leading to cell lysis or transient pore formation frontiersin.org.
Interference with Fungal Cellular Homeostasis and Essential Processes
Fungal cellular homeostasis, the maintenance of a stable internal environment, is vital for survival and involves complex regulatory networks. The fungal cell wall, an essential component in homeostasis, is a key target for antifungals because it is absent in human cells frontiersin.org. Disruption of the cell wall protein/carbohydrate matrix can lead to osmotic lysis drfungus.org. Antifungals targeting the cell wall often inhibit the synthesis of key components like β-1,3-glucan or chitin (B13524) frontiersin.orgnih.gov. Ion homeostasis is also recognized as crucial for fungal survival, with ion-signaling and transduction networks regulating gene expression, morphological transition, stress response, and drug resistance nih.gov. Dysregulation of ion homeostasis can rapidly mediate cell death nih.gov. While the search results emphasize the importance of fungal cellular homeostasis and various targets like the cell wall and ion balance frontiersin.orgnih.gov, specific information on how this compound interferes with these processes is not detailed.
Downstream Signaling Pathways and Cellular Responses Induced by this compound
Upon sensing external signals or experiencing stress, fungal cells activate various downstream signaling pathways to mount appropriate responses. For example, the protein kinase C (Pkc) cell integrity mitogen-activated protein (MAP) kinase cascade and the Ca²⁺/calcineurin signaling pathway are activated in response to cell wall stress induced by antifungals like echinocandins mdpi.com. These pathways can influence the expression of cell wall biosynthetic genes and cell wall proteins mdpi.com. Pattern recognition receptors (PRRs) on host cells recognize fungal cell wall components, initiating signaling cascades that result in phagocytosis, cytokine production, and the generation of reactive nitrogen and oxygen species (RNS and ROS) nih.gov. ROS can also be induced by antifungal drugs, potentially through mechanisms like mitochondrial membrane disruption or induction of programmed cell death (PCD) nih.gov. While these general fungal signaling pathways and responses are discussed frontiersin.orgnih.govmdpi.comnih.govntu.edu.sg, the specific downstream signaling pathways and cellular responses triggered by this compound are not described in the provided search results.
Systems Biology Approaches to Elucidating this compound Action
Systems biology is an interdisciplinary field that employs quantitative measurements and computational modeling to understand complex biological processes as a whole, rather than focusing on individual components nae.edufrontiersin.org. This approach can be used to explore non-linear molecular interactions, metabolic effects, and protein dynamics frontiersin.org. In the context of drug discovery and understanding drug resistance mechanisms, systems biology can help identify potential drug targets and unravel complex multifactorial processes frontiersin.orgnih.gov. While systems biology is recognized as a powerful method for studying complex biological systems and drug mechanisms nae.edunih.govornl.gov, the application of systems biology approaches specifically to elucidate this compound's mechanism of action is not mentioned in the search results. Such approaches could potentially involve integrating large-scale experimental data to build models that describe how this compound interacts with fungal cellular networks and pathways.
Mechanisms of Antimicrobial Resistance to Lysofungin
Fungal Resistance Strategies to Bioactive Lipids
Fungi have evolved diverse strategies to cope with the presence of bioactive lipids in their environment, which can have antimicrobial properties. frontiersin.orgfrontiersin.orgresearchgate.net These strategies can involve altering their own lipid metabolism, modifying their cell membrane composition, or developing mechanisms to inactivate or export the toxic lipids. frontiersin.orgresearchgate.net Given that Lysofungin is a phosphorus-containing compound nih.gov, potentially a lysophospholipid or related lipid derivative, fungal resistance mechanisms against bioactive lipids are highly relevant. Such strategies could include enzymatic detoxification or changes in membrane structure that reduce the interaction or uptake of the bioactive lipid. frontiersin.orgresearchgate.netnih.gov
Enzymatic Inactivation or Modification of Lysophospholipids by Fungi
Enzymatic modification or inactivation is a known mechanism of resistance to certain antimicrobial compounds. In the context of lipids, fungal phospholipases, particularly phospholipase B (Plb) and lysophospholipase (LPL) activities, are capable of hydrolyzing glycerophospholipids and lysophospholipids. nih.govcore.ac.ukdss.go.thresearchgate.net These enzymes can remove fatty acyl chains from lipids, potentially detoxifying bioactive lysophospholipids by converting them into less active or inactive forms. nih.gov While direct evidence for this compound modification by specific fungal enzymes is not available in the provided texts, the presence and activity of such enzymes in pathogenic fungi suggest a potential mechanism for resistance against lysophospholipid-like compounds. nih.gov
Efflux Pump Systems in Fungal Resistance to this compound
Efflux pumps are a widespread mechanism of multidrug resistance in fungi, enabling the active extrusion of various compounds, including antifungal drugs, from the fungal cell. nih.govnih.govmdpi.comnih.govplos.orgnih.govnih.govbiomedpharmajournal.orgmdpi.comnih.govmdpi.comnih.govnih.govmdpi.comreviberoammicol.comnih.gov The two main superfamilies of efflux transporters in fungi are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.govplos.orgnih.govbiomedpharmajournal.orgmdpi.comnih.gov These pumps can transport a broad range of substrates, contributing to reduced intracellular drug accumulation and thus conferring resistance. nih.govnih.gov While efflux pump-mediated resistance is well-documented for azoles and other antifungals, their role in the transport of bioactive lipids or lysophospholipids is less specifically detailed in the provided sources. However, the broad substrate specificity of some efflux pumps suggests that they could potentially contribute to this compound resistance by actively transporting the compound out of the fungal cell. plos.orgmdpi.com Overexpression of efflux pump genes, such as CDR1 and MDR1, has been linked to resistance in various fungal species. mdpi.comnih.govbiomedpharmajournal.orgnih.govnih.govnih.gov
Target Site Alterations and Bypass Mechanisms in Fungal Pathogens
Resistance can also arise from alterations in the fungal target site of an antifungal agent or through the activation of bypass mechanisms that circumvent the drug's inhibitory effect. nih.govnih.govmdpi.comnih.govnih.govnih.govnih.govmdpi.comfrontiersin.orgmcmaster.cajuniperpublishers.comfrontiersin.orgmdpi.com For antifungals targeting ergosterol (B1671047) biosynthesis (like azoles) or cell wall synthesis (like echinocandins), mutations in the target enzymes are common resistance mechanisms. mdpi.comnih.govmdpi.comnih.govfrontiersin.orgmdpi.com The specific target of this compound is not explicitly stated in the provided texts. However, if this compound interacts with a specific protein or pathway, alterations in that target protein's structure or expression levels could lead to reduced binding affinity or effectiveness, thus conferring resistance. Bypass mechanisms might involve alternative metabolic routes or cellular processes that compensate for the disruption caused by this compound. mdpi.comfrontiersin.org
Permeability Barrier Modulation in Fungal Cell Envelopes
The fungal cell envelope, including the cell wall and cell membrane, acts as a crucial barrier that can influence the uptake and accumulation of antifungal agents. nih.govnih.govmdpi.comreviberoammicol.comfrontiersin.orgmdpi.comfrontiersin.org Modifications in the composition or structure of the cell wall or membrane can affect the permeability to antifungal compounds. nih.govfrontiersin.orgfrontiersin.org For instance, changes in cell wall components like glucans and chitin (B13524) have been associated with altered susceptibility to antifungals. frontiersin.orgfrontiersin.org Similarly, alterations in membrane lipid composition can impact the interaction of membrane-targeting drugs. researchgate.netmdpi.com If this compound's action involves interacting with or traversing the fungal cell membrane, changes in membrane fluidity, lipid composition, or cell wall integrity could modulate its entry or effectiveness, contributing to resistance. nih.govnih.govresearchgate.net Biofilm formation, which involves the production of an extracellular matrix, can also act as a permeability barrier, reducing antifungal penetration. nih.govnih.govmdpi.com
Genetic and Genomic Basis of this compound Resistance in Fungi
Antifungal resistance has a strong genetic and genomic basis. nih.govmdpi.comnih.govnih.govmdpi.comnih.govnih.govmdpi.comnih.govmdpi.commcmaster.cajuniperpublishers.comfrontiersin.orgmdpi.comfrontiersin.orgplos.org Resistance can arise from point mutations in specific genes, gene amplification, chromosomal rearrangements (including aneuploidy), or changes in gene expression levels. mdpi.comnih.govnih.govmdpi.comnih.govmcmaster.camdpi.comfrontiersin.org Mutations in genes encoding drug targets, efflux pumps, or proteins involved in cell wall or membrane synthesis can all contribute to resistance phenotypes. mdpi.comnih.govnih.govnih.govnih.govmcmaster.camdpi.com While specific genetic determinants for this compound resistance are not detailed in the provided sources, it is highly probable that resistance, if it emerges, would involve genetic alterations affecting mechanisms such as enzymatic modification, efflux, target interaction, or cell envelope permeability. Genomic studies, including sequencing and comparative genomics, can help identify the specific genetic changes associated with resistance in fungal isolates exposed to this compound. mcmaster.cafrontiersin.orgfrontiersin.orgplos.org
Non Clinical Research Applications of Lysofungin and Its Analogues
In Vitro Studies on Fungal Pathogens and Cellular Models
In vitro studies are fundamental in assessing the direct effects of Lysofungin on fungal pathogens and in various cellular models. These studies typically involve exposing fungal cultures or mammalian cell lines to this compound under controlled laboratory conditions to evaluate its antifungal activity and potential cellular interactions.
Research has indicated that this compound exhibits potent in vitro antifungal activity. nih.gov Such studies commonly determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of fungal species, including yeasts and molds that are relevant pathogens. Cellular models, such as fungal cell cultures, are used to observe morphological changes, growth inhibition, and viability upon exposure to this compound. While specific detailed data tables for this compound's in vitro activity across a broad range of pathogens were not extensively available in the provided search results, the mention of its potent in vitro antifungal activity highlights its evaluation in such systems. nih.gov
Cellular models, including mammalian cell lines, may also be used in vitro to assess potential cytotoxicity or to investigate the compound's interactions with host cells, although the primary focus in the context of antifungal research is often on the fungal targets.
Pre-clinical In Vivo Models for Mechanistic and Efficacy Research of this compound
Pre-clinical in vivo models are crucial for evaluating the efficacy of antifungal compounds in a living system and for investigating their mechanisms of action and pharmacokinetics. These models provide insights into how a compound behaves in a more complex biological environment compared to in vitro settings.
In vivo studies involving this compound have been conducted to assess its effectiveness in treating fungal infections. One reported application includes the evaluation of this compound's anti-Pneumocystis activity in a rat model. nih.gov This indicates the use of animal models to study the compound's efficacy against specific fungal or related pathogens within a living host.
Animal models serve as important tools in preclinical research to investigate the antifungal activity of compounds like this compound and to understand their effects on the host organism. Various animal species, such as rodents (e.g., rats and mice), are commonly used to create models of fungal infections.
In the case of this compound, its anti-Pneumocystis activity has been investigated in a rat model. nih.gov These types of studies typically involve infecting animals with a fungal pathogen and then administering the compound to assess its ability to reduce fungal burden, improve survival rates, or ameliorate disease symptoms. Beyond efficacy, animal models can also be used to study the compound's distribution in tissues, its metabolism, and potential interactions with the host immune system. While detailed findings from the rat model study were not extensively provided in the search results, the mention confirms the application of in vivo animal models in the research of this compound's antifungal properties. nih.gov
Advanced Analytical Characterization Methods in Lysofungin Research
Chromatographic Techniques for Lysofungin Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation and purity assessment of chemical compounds, including this compound. These methods exploit the differential affinities of components in a mixture for a stationary phase and a mobile phase to achieve separation. bbc.co.uk High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity testing and the analysis of complex mixtures. torontech.com HPLC can detect impurities by separating components and using various detection methods, such as UV spectroscopy or mass spectrometry. torontech.com Purity can be assessed through peak purity analysis, spectral analysis using detectors like diode array detectors (DAD) to check for consistent spectra across a peak, and purity calculations based on peak area normalization. torontech.com Ensuring baseline separation of the main peak from impurities is crucial for accurate purity assessment. torontech.com Thin-layer chromatography (TLC) is another chromatographic technique used for separating mixtures and can be employed for purity testing, offering simplicity, relatively low cost, and high sample throughput. libretexts.orgresearchgate.net The purity of compounds analyzed by TLC can be assessed by observing single spots and calculating retention factor (Rf) values. researchgate.net
Advanced Mass Spectrometry for Metabolomic and Proteomic Profiling in this compound Studies
Mass spectrometry (MS) is a powerful tool for identifying and quantifying molecules, and advanced MS techniques are applied in metabolomics and proteomics to study the complete set of metabolites and proteins in biological systems. czbiohub.orgucd.ie In the context of this compound research, advanced mass spectrometry can be used to investigate the metabolic changes induced by this compound or to profile protein interactions. LC-MS based metabolomics is a widely employed strategy due to its broad metabolite coverage and high sensitivity. frontiersin.org This allows for the analysis of low-level molecules in samples. frontiersin.org Mass spectrometry-based proteomic analysis allows for the quantitative comparison of proteomes under various conditions. frontiersin.org The integration of proteomics and metabolomics data can provide a more comprehensive understanding of the mechanisms underlying the effects of compounds like this compound. frontiersin.org While specific studies on this compound using advanced mass spectrometry for metabolomic and proteomic profiling were not extensively detailed in the search results, these techniques are generally applicable to understanding the biological impact of small molecules. LC-MS/MS systems are utilized for both proteomics and metabolomics research, although optimal LC systems may differ (nanoUHPLC for proteomics and UHPLC for metabolomics). researchgate.net
Spectroscopic Techniques for Conformational and Interaction Studies
Spectroscopic techniques provide valuable insights into the structural, conformational, and interaction properties of molecules. researchgate.net Several spectroscopic methods are relevant to this compound research.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comwikipedia.orgjascoinc.com This makes it particularly useful for studying the secondary and tertiary structures of biomolecules like proteins and peptides. creative-proteomics.combiu.ac.il CD spectra provide information about the bonds and structures responsible for chirality. nih.gov When a small molecule, such as this compound, binds to a protein, it can acquire an induced CD (ICD) spectrum, providing insights into the binding event, including the strength and geometry of the interaction. nih.gov The wavelengths of the ICD are determined by the ligand's absorption spectrum, and the intensity reflects the interaction strength. nih.gov CD spectroscopy can rapidly provide structural information without requiring high-resolution structural determination. creative-proteomics.com It is sensitive to the chiral nature of biological macromolecules and can be used to study structural features of macromolecular complexes and their interactions with other molecules. creative-proteomics.comjascoinc.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to investigate the structure and interactions of molecules by measuring the absorption of infrared radiation. nih.gov FTIR provides information about the vibrational modes of a molecule, which are characteristic of its chemical bonds and functional groups. researchgate.netresearchgate.net It can be used to study the structure of proteins and lipids and their interactions. nih.gov In the context of studying interactions, FTIR can reveal changes in the vibrational spectra of molecules upon binding, indicating alterations in their conformation or environment. rsc.org This technique is a powerful tool for investigating protein and lipid structures and their interactions. nih.gov FTIR spectra can provide insights into local environments and structural alterations. rsc.org
Nuclear Magnetic Resonance (NMR) for Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. mdpi.com NMR is particularly well-suited for studying molecular dynamics, including processes like chemical exchange and molecular motion. ucl.ac.ukbiorxiv.org By analyzing NMR spectra at different temperatures, dynamic information can be obtained. ucl.ac.uk NMR can detect target-ligand interactions and is useful for studying weak interactions. whiterose.ac.uknih.gov Changes in NMR resonance positions upon ligand titration can indicate binding. nih.gov NMR can also be used to probe protein structure and interactions in living cells. nih.gov While specific applications of NMR to study the dynamics of this compound itself or its interactions were not prominently found, NMR is a standard technique for characterizing the structure and dynamics of small molecules and their interactions with biological targets. researchgate.net
Biophysical Methods for Ligand-Target Interaction Analysis
Biophysical methods are essential for analyzing the interactions between ligands, such as this compound, and their biological targets. These techniques provide quantitative information about binding affinity, kinetics, and thermodynamics. whiterose.ac.uknumberanalytics.com Commonly used biophysical methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and MicroScale Thermophoresis (MST). whiterose.ac.uknumberanalytics.comdomainex.co.uknih.gov SPR measures the binding kinetics and affinity of interactions by monitoring changes in mass concentration at a sensor surface. numberanalytics.com ITC directly measures the heat released or absorbed upon binding, providing thermodynamic parameters like enthalpy and entropy. whiterose.ac.uknumberanalytics.com DSF monitors changes in protein thermal stability upon ligand binding, which can indicate interaction. whiterose.ac.uknih.gov MST measures the directed movement of molecules in a temperature gradient, which is influenced by binding events. domainex.co.uk These methods provide crucial insights into how this compound interacts with its target molecules, helping to understand its mechanism of action and potency. Biophysical data complements biochemical and cellular activity data in drug discovery. whiterose.ac.uk
Future Directions in Lysofungin Academic Research
Integration of Omics Technologies (Transcriptomics, Metabolomics, Proteomics) for Lysofungin Studies
The integration of omics technologies, including transcriptomics, metabolomics, and proteomics, holds significant promise for advancing this compound research. This multi-omics approach allows for a comprehensive understanding of the biological systems affected by this compound at different molecular levels. Transcriptomics provides insights into gene expression patterns in response to this compound exposure, revealing which genes are upregulated or downregulated. numberanalytics.com Metabolomics focuses on the complete set of small molecules (metabolites) within a biological system, offering a snapshot of the metabolic state and how it is perturbed by this compound. metabolon.comnih.gov Proteomics involves the large-scale study of proteins, their structures, functions, and interactions, which can elucidate the protein-level changes induced by the compound. enago.com
By integrating data from these different omics layers, researchers can build a more holistic picture of this compound's effects. For example, correlating changes in gene expression (transcriptomics) with alterations in protein abundance (proteomics) and shifts in metabolic profiles (metabolomics) can help identify key pathways and networks involved in the antifungal activity or resistance mechanisms. enago.commdpi.com This integrated analysis can reveal complex interactions that might be missed by studying each omics layer in isolation. mdpi.com Future studies could utilize this approach to identify biomarkers of susceptibility or resistance to this compound, uncover novel cellular targets, and understand the global cellular response to treatment. The increasing availability of multi-omics tools is facilitating this integrated research, making it a more standard approach in biological investigations. metabolon.com
Computational Approaches and Artificial Intelligence in this compound Research
Computational approaches and Artificial Intelligence (AI) are expected to play an increasingly vital role in this compound research. These tools can be applied across various stages of investigation, from understanding the compound's properties to predicting its interactions and optimizing its design. Computational chemistry methods, such as molecular docking and dynamics simulations, can provide detailed insights into how this compound interacts with potential biological targets at the atomic level. AI and machine learning algorithms can analyze large datasets generated from omics studies or high-throughput screening to identify patterns, predict activity, and prioritize further experimental investigations. ucsf.edu
Future research may involve using AI for de novo design of this compound analogs with improved efficacy, reduced toxicity, or altered pharmacokinetic properties. Machine learning models could be trained on existing antifungal data to predict the activity of novel this compound derivatives against various fungal pathogens, including resistant strains. ucsf.edu Furthermore, computational approaches can assist in understanding and predicting the development of resistance to this compound by analyzing genetic and molecular data from resistant isolates. plos.org The application of AI in drug discovery and development, including the identification of novel targets, is a rapidly growing field that can significantly accelerate this compound research. ucsf.edu
Exploration of New Antifungal Targets and Resistance Modulators based on this compound Scaffold
The this compound scaffold, representing its core chemical structure, can serve as a basis for exploring new antifungal targets and developing resistance modulators. While the primary target of this compound may be known, understanding its interaction profile can lead to the identification of secondary targets or off-target effects that could be exploited therapeutically. Furthermore, the increasing prevalence of antifungal resistance necessitates the development of strategies to overcome existing resistance mechanisms. plos.orgnih.gov
Future research could involve synthesizing libraries of compounds based on the this compound scaffold with modifications to different parts of the molecule. These analogs can then be screened against a panel of fungal pathogens, including drug-resistant strains, to identify compounds with improved activity or a broader spectrum. researchgate.net Studies could investigate whether this compound or its derivatives can act synergistically with existing antifungal agents, potentially lowering effective doses and mitigating resistance development. frontiersin.org
Research will also focus on identifying and characterizing fungal resistance mechanisms specifically relevant to this compound. plos.orgnih.gov This could involve genetic studies to pinpoint mutations or gene expression changes associated with reduced susceptibility. plos.org Understanding these mechanisms can inform the design of resistance modulators – compounds that, while not directly antifungal, can restore the effectiveness of this compound in resistant strains by interfering with resistance pathways (e.g., efflux pumps or target modifications). plos.orgnih.gov The this compound scaffold could potentially be modified to directly inhibit these resistance mechanisms or to bypass them entirely by targeting alternative essential fungal pathways. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for determining Lysofungin’s minimum inhibitory concentration (MIC) against fungal pathogens?
- Methodological Answer : Use standardized broth microdilution assays (CLSI/EUCAST guidelines) with serial dilutions of this compound in RPMI-1640 media. Include positive controls (e.g., amphotericin B) and negative controls (solvent-only wells). Measure optical density (OD600) after 24–48 hours to determine MIC values, defined as the lowest concentration inhibiting ≥90% growth compared to controls. Tabulate results across fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to compare susceptibility profiles .
Q. How should researchers validate the purity and stability of this compound in experimental setups?
- Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. For stability, incubate this compound in assay media at 37°C and sample at 0, 6, 12, and 24 hours. Compare retention times and peak areas to fresh standards. Include mass spectrometry (LC-MS) for structural confirmation, especially in long-term storage conditions (e.g., -80°C vs. lyophilized forms) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy across fungal species be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of published MIC values, stratifying data by experimental variables (e.g., incubation time, media pH, inoculum size). Use multivariate regression to identify confounding factors. For in-house contradictions, replicate experiments with standardized conditions and apply Bland-Altman analysis to assess inter-lab variability. Cross-reference with genomic databases (e.g., Candida Genome Database) to correlate efficacy with fungal genetic markers .
Q. What strategies optimize this compound’s activity in biofilm-associated infections, given its reduced penetration in fungal biofilms?
- Methodological Answer : Combine this compound with biofilm-disrupting agents (e.g., caspofungin or EDTA) in a checkerboard assay to calculate fractional inhibitory concentration indices (FICI). Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability post-treatment. For in vivo models, employ catheter-associated biofilm implants in rodents and measure colony-forming units (CFUs) after this compound-liposomal formulations .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in resistant fungal strains?
- Methodological Answer : Perform RNA-seq on treated vs. untreated resistant strains to identify differentially expressed genes (e.g., efflux pumps, ergosterol biosynthesis pathways). Validate findings with qRT-PCR and CRISPR-Cas9 knockout strains. Integrate proteomics (LC-MS/MS) to map protein interaction networks and metabolomics (NMR) to track lipidomic shifts. Use pathway enrichment tools (e.g., KEGG, STRING) to prioritize targets .
Data Analysis & Interpretation
Q. What statistical models are appropriate for analyzing this compound’s synergistic effects with other antifungals?
- Methodological Answer : Apply the Chou-Talalay method for synergy quantification, calculating combination indices (CI) via CompuSyn software. For time-dependent interactions, use response surface methodology (RSM) or mechanistic PK/PD models. Report 95% confidence intervals and validate with bootstrap resampling. Include scatter plots with CI heatmaps for visual interpretation .
Q. How should researchers address variability in this compound’s pharmacokinetic data across animal models?
- Methodological Answer : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life (t1/2) in plasma/tissue homogenates. Compare species-specific differences via allometric scaling. For translational relevance, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Tabulate interspecies differences in cytochrome P450 activity affecting this compound metabolism .
Experimental Design & Reproducibility
Q. What controls are essential when testing this compound in co-infection models (e.g., bacterial-fungal polymicrobial infections)?
- Methodological Answer : Include monomicrobial infection controls for both pathogens (e.g., C. albicans and Pseudomonas aeruginosa). Use selective media for CFU enumeration. For host response analysis, measure cytokine profiles (IL-6, TNF-α) via ELISA. Validate reproducibility by repeating experiments in ≥3 independent cohorts with blinded scoring .
Q. How can researchers ensure reproducibility in this compound’s transcriptomic data across different sequencing platforms?
- Methodological Answer : Use spike-in controls (e.g., External RNA Controls Consortium [ERCC] standards) to normalize cross-platform variability. Deposit raw sequencing data in public repositories (e.g., NCBI SRA) with detailed metadata. Perform principal component analysis (PCA) to batch-correct for technical variability and report RIN (RNA Integrity Number) thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
